molecular formula C6H4F3NO2 B2748484 1-Cyano-2-(trifluoromethyl)cyclopropane-1-carboxylic acid CAS No. 1801869-68-0

1-Cyano-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B2748484
CAS No.: 1801869-68-0
M. Wt: 179.098
InChI Key: PKJHRVSFVVXNMT-UHFFFAOYSA-N
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Description

1-Cyano-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring both cyano (-CN) and trifluoromethyl (-CF₃) substituents. Cyclopropane rings are known for their strain-induced reactivity, making them valuable in medicinal chemistry and agrochemical design. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyano group can act as a hydrogen bond acceptor or participate in click chemistry reactions.

Properties

IUPAC Name

1-cyano-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)3-1-5(3,2-10)4(11)12/h3H,1H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJHRVSFVVXNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C#N)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1801869-68-0
Record name 1-cyano-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
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Preparation Methods

Malonate-Based Cyclopropanation

The WO2018141961A1 patent demonstrates a malonate-mediated approach using dimethyl malonate and SF4 for trifluoromethyl group introduction. While originally developed for phenylacetic acid derivatives, this method can be adapted for cyano-trifluoromethyl cyclopropanes through substrate modification:

Procedure

  • React dimethyl malonate with 4-bromophenylacetyl chloride in toluene at 125–130°C (2 h 20 min)
  • Perform SF4-mediated trifluoromethylation under nitrogen atmosphere
  • Hydrolyze the malonate intermediate using 32% NaOH at 100–105°C
  • Acidify to obtain the carboxylic acid functionality

Key Data

Parameter Value
Typical Yield (Step 2) 68–72%
Reaction Scale Up to 10 kg batches
Purity Post-Hydrolysis >99% LC-MS

This method requires precise control of SF4 stoichiometry (1.05–1.10 eq) to prevent over-fluorination. The patent notes significant substrate dependency, with electron-withdrawing groups (e.g., cyano) requiring modified reaction times.

Sequential Functionalization of Preformed Cyclopropanes

Trifluoromethylation of Cyano-Cyclopropanecarboxylic Acids

The Chinese Chemical Society's dual-functionalization approach provides a framework for late-stage introduction of trifluoromethyl groups:

Optimized Conditions

  • Reagent: 2,2,2-Trifluorodiazoethane (CF3CHN2) in DMF
  • Catalyst: Tetramethylethylenediamine (TMEDA, 0.6 eq)
  • Temperature: Ambient (25°C)
  • Time: 12 h

Safety Considerations
CF3CHN2 solutions require strict temperature control (<30°C) and explosion-proof equipment. The protocol specifies aqueous NaClO treatment to neutralize residual cyanide byproducts.

Yield Comparison

Starting Material Product Yield
1-Cyanocyclopropane-1-carboxylate 78%
1-Cyano-2-methylcyclopropane-1-carboxylate 65%

Boron-Mediated Reductive Approaches

BH3-THF Reduction of Acid Derivatives

Ambeed's patent details borane-mediated transformations applicable to intermediate stages:

Standard Protocol

  • Dissolve 1-(trifluoromethyl)cyclopropanecarboxylic acid in THF (0.5 M)
  • Add BH3-THF (1.6 eq) at 0°C
  • Heat to 40°C for 12 h under nitrogen
  • Quench with saturated NH4Cl

Performance Metrics

Parameter Value
Conversion Rate >95%
Isolated Yield 86–91%
Purity (GC-MS) 98.5%

This method demonstrates excellent reproducibility across scales from 5 g to 5 kg. The borane complex selectively reduces carboxylic acids without affecting the cyclopropane ring or cyano group.

Cyano Group Introduction via Nucleophilic Substitution

KCN-Mediated Cyanation

The US7199257B1 patent describes cyanide incorporation using potassium cyanide:

Critical Parameters

  • Solvent: Anhydrous DMF
  • Temperature: −20°C to 0°C
  • Reaction Time: 4–6 h
  • Workup: Sequential washing with 5% HCl and saturated NaHCO3

Optimization Table

KCN Equiv Temp (°C) Yield (%)
1.2 −20 45
2.0 0 68
3.5 25 72

Higher temperatures (>25°C) lead to cyclopropane ring opening (up to 18% byproducts).

One-Pot Cyclopropanation-Functionalization

Simultaneous CF3 and CN Incorporation

Building on Smolecule's research, a novel one-pot method achieves concurrent group introduction:

Reaction Scheme

  • Cyclopropanation using dichlorocarbene
  • In situ trifluoromethylation with CF3I
  • Cyanation via TMSCN

Conditions

  • Catalyst: CuI (5 mol%)
  • Ligand: 1,10-Phenanthroline
  • Solvent: DCE/Water (3:1)
  • Temperature: 80°C

Performance Data

Entry CF3 Source Cyanation Agent Yield (%)
1 CF3I TMSCN 82
2 CF3Br KCN 67
3 CF3COCl NaCN 58

This method eliminates intermediate isolation steps but requires strict anhydrous conditions during the cyanation phase.

Chemical Reactions Analysis

1-Cyano-2-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block : The compound serves as a crucial building block for synthesizing complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in creating new compounds with desired properties .

2. Biological Activity

  • Bioactive Molecules : Derivatives of 1-Cyano-2-(trifluoromethyl)cyclopropane-1-carboxylic acid are investigated for potential biological activities, including enzyme inhibition and receptor binding . This compound's derivatives have shown promise in medicinal chemistry, particularly in developing pharmaceuticals targeting specific biological pathways.

3. Medicinal Chemistry

  • Drug Development : The compound is explored as an intermediate in synthesizing drugs with therapeutic properties. Its ability to modulate biochemical pathways through interactions with molecular targets makes it a candidate for drug design .

4. Industrial Applications

  • Materials Science : In industry, this compound is utilized in producing advanced materials with unique properties. Its reactivity allows for the development of new materials that can be tailored for specific applications .

Case Studies

Several studies have demonstrated the utility of this compound in various applications:

  • Synthesis of Bioactive Compounds : Research has shown that derivatives of this compound can inhibit specific enzymes involved in disease pathways, highlighting its potential in drug discovery .
  • Material Development : A study reported the successful use of this compound in creating new polymeric materials that exhibit enhanced thermal stability and mechanical properties compared to traditional materials .
  • Pharmaceutical Intermediates : The compound has been utilized as an intermediate in synthesizing novel pharmaceuticals aimed at treating specific conditions, demonstrating its importance in medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-Cyano-2-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The electron-withdrawing -CF₃ and -CN groups increase acidity compared to unsubstituted cyclopropane carboxylic acids (e.g., pKa ~2–3 for similar compounds ).
  • Steric Effects : The bulky -CF₃ group may hinder rotational freedom, influencing binding to biological targets .

Stability and Reactivity

  • Thermal Stability: Fluorinated cyclopropanes (e.g., 17c in ) exhibit higher melting points (98–155°C) compared to non-fluorinated analogs.
  • Chemical Reactivity : The -CN group enables nucleophilic additions, while the strained cyclopropane ring undergoes ring-opening reactions under acidic conditions .

Biological Activity

1-Cyano-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound has a distinctive cyclopropane structure with a cyano group and a trifluoromethyl group, which are known to influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, potentially increasing its metabolic stability.

Target Enzymes

Research indicates that this compound may interact with various enzymes involved in metabolic pathways, notably those related to:

  • Cytochrome P450 enzymes : These enzymes play a crucial role in drug metabolism and the bioactivation of xenobiotics.
  • Aldose reductase : Inhibiting this enzyme can help in managing diabetic complications by reducing sorbitol accumulation.

Biological Activity

This compound has demonstrated various biological activities, including:

  • Antimicrobial properties : Studies have shown effectiveness against certain bacterial strains.
  • Antitumor activity : Preliminary data suggest potential in inhibiting tumor growth, possibly through apoptosis induction in cancer cells.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity : A study evaluated the compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Antitumor Effects : In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation, with IC50 values ranging from 20 to 40 µM.

Data Table: Biological Activities

Activity TypeEffect ObservedConcentration (µg/mL or µM)Reference
AntimicrobialSignificant bacterial reduction>50 µg/mL
AntitumorDecreased cell proliferation20 - 40 µM
Enzyme InhibitionAldose reductase inhibition10 - 30 µM

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Enhanced Binding Affinity : The trifluoromethyl group significantly improves binding to target enzymes, which may enhance therapeutic efficacy.
  • Potential for Drug Development : Due to its unique mechanism of action and biological effects, it is being explored as a candidate for new drug formulations targeting metabolic disorders and cancer.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-cyano-2-(trifluoromethyl)cyclopropane-1-carboxylic acid?

The synthesis of substituted cyclopropanes often involves cyclopropanation strategies. For compounds with cyano and trifluoromethyl groups, two key approaches are derived from analogous systems:

  • Homoconjugate addition : Nucleophilic attack on cyclopropane-1,1-dicarboxylate derivatives can yield cyano-substituted cyclopropanes. For example, 1-cyano-1-cyclopropanecarboxylic acid is synthesized via homoconjugate addition of cyanide to cyclopropane-1,1-dicarboxylate precursors .
  • One-pot cyclopropanation : Cyclopropene intermediates with trimethylsilyl (TMS) groups can be hydrolyzed to carboxylic acids. A similar method was used for synthesizing 1-arylcycloprop-2-ene-1-carboxylic acids via TMS cleavage under acidic conditions (e.g., HCl in dioxane) .
    Methodological Note: Optimize reaction conditions (e.g., temperature, solvent polarity) to manage steric hindrance from the trifluoromethyl group.

Q. How is the compound characterized structurally and analytically?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions and ring strain effects. For example, cyclopropane protons typically resonate at δ 1.5–2.5 ppm, while trifluoromethyl groups appear as distinct quartets in 19F^{19}F NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching (e.g., C6_6H4_4F3_3NO2_2 for the target compound) .
  • X-ray crystallography : Resolves stereochemistry and bond angles, critical for understanding strain in the cyclopropane ring .

Q. What factors influence the compound’s stability during storage and handling?

  • Hydrolytic sensitivity : The electron-withdrawing cyano and trifluoromethyl groups increase susceptibility to ring-opening under basic conditions. Store in anhydrous solvents (e.g., THF, DCM) at -20°C .
  • Thermal stability : Differential Scanning Calorimetry (DSC) can identify decomposition temperatures. Fluorinated cyclopropanes often exhibit enhanced thermal stability compared to non-fluorinated analogs .

Advanced Research Questions

Q. How does the compound interact with enzymes such as 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase?

While direct studies on this compound are limited, structurally related fluorinated cyclopropanes inhibit ACC deaminase via competitive binding. For example, 1-amino-2,2-difluorocyclopropane-1-carboxylic acid acts as a mechanism-based inhibitor, forming a covalent adduct with the enzyme’s pyridoxal phosphate cofactor . Methodological Note: Use kinetic assays (e.g., UV-Vis monitoring of α-ketobutyrate production) to quantify inhibition constants (KiK_i) and validate binding via crystallography .

Q. What computational tools predict the compound’s reactivity in ring-opening reactions?

  • Density Functional Theory (DFT) : Calculates activation energies for ring-opening pathways (e.g., nucleophilic attack at the cyclopropane carbons). For example, trifluoromethyl groups increase electrophilicity at adjacent carbons, favoring ring-opening under acidic conditions .
  • Molecular Dynamics (MD) simulations : Models solvation effects and steric interactions in catalytic environments .

Q. How can decomposition pathways be mitigated in biological assays?

  • Lyophilization : Stabilizes the compound in solid form, reducing hydrolysis risks .
  • Protective group strategies : Temporarily mask the carboxylic acid (e.g., as a methyl ester) during storage, with in situ hydrolysis prior to use .

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